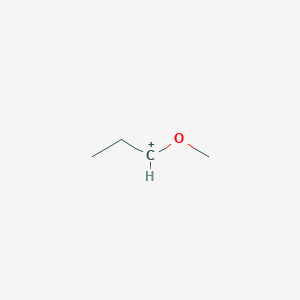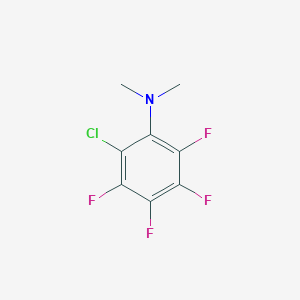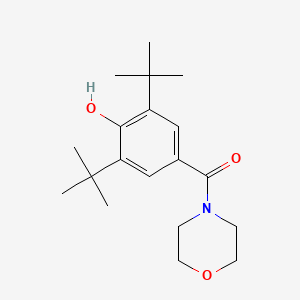
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves several steps. The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde. This intermediate is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential anxiolytic effects and interactions with benzodiazepine binding sites.
Medicine: Investigated for its potential use in developing new anxiolytic drugs.
Industry: Employed as a pharmaceutical intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with benzodiazepine binding sites. Molecular dynamics simulations and docking studies have shown strong interactions with these sites, which are implicated in its anxiolytic effects. Additionally, the compound’s ability to lower corticosterone and tumor necrosis factor alpha levels suggests involvement of non-benzodiazepine binding sites and GABAergic molecular machinery .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used as an intermediate in the synthesis of various compounds.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanone is unique due to its specific design for anxiolytic effects through molecular hybridization. Its strong interactions with benzodiazepine binding sites and additional effects on non-benzodiazepine pathways set it apart from other similar compounds .
Properties
CAS No. |
62951-95-5 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H29NO3/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(22)20-7-9-23-10-8-20/h11-12,21H,7-10H2,1-6H3 |
InChI Key |
XXYLBVVOEVVWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


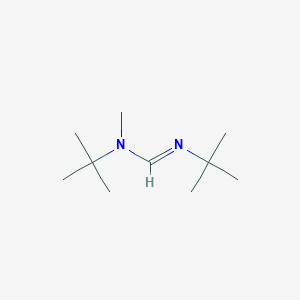
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)


![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)


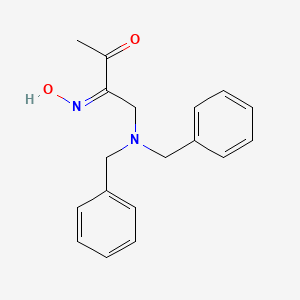
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
